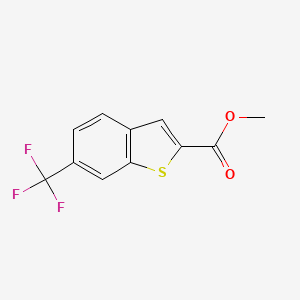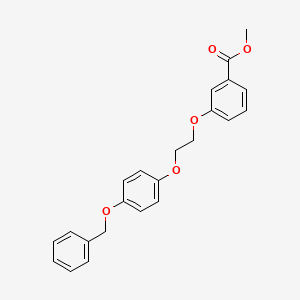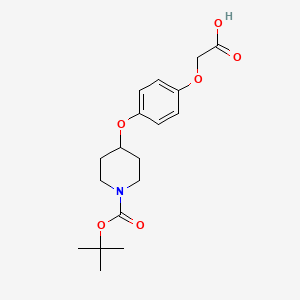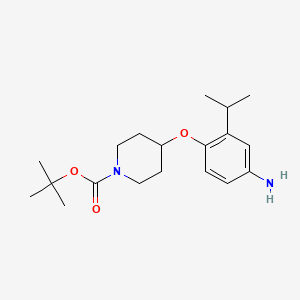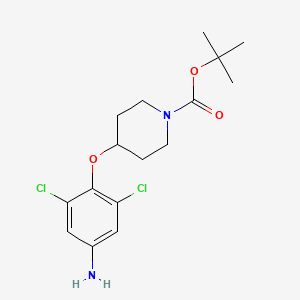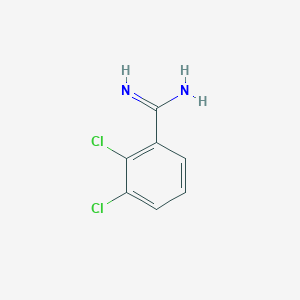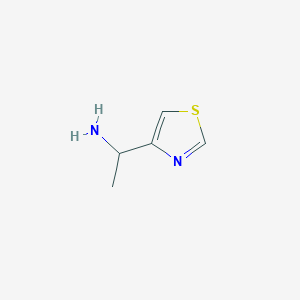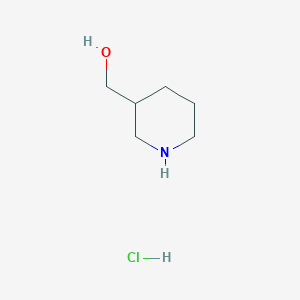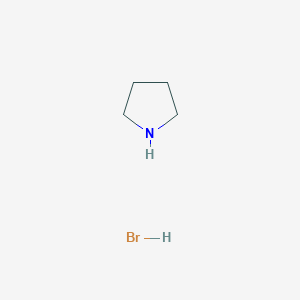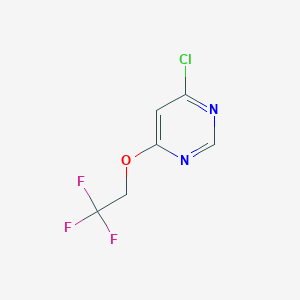
4-Chlor-6-(2,2,2-Trifluorethoxy)pyrimidin
Übersicht
Beschreibung
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is a heterocyclic organic compound with the molecular formula C6H4ClF3N2O. It has a molecular weight of 212.56 . It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is1S/C6H4ClF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 . This indicates the presence of a pyrimidine ring with a chlorine atom at the 4th position and a trifluoroethoxy group at the 6th position. Physical and Chemical Properties Analysis
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is a liquid at room temperature . It has a molecular weight of 212.56 . The compound is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer-Forschung
4-Chlor-6-(2,2,2-Trifluorethoxy)pyrimidin: ist ein wertvolles Gerüst bei der Entwicklung von Antikrebsmitteln. Seine strukturelle Vielfalt ermöglicht die Modulation verschiedener biologischer Ziele. So wurde beispielsweise berichtet, dass Pyrimidinderivate Antitumoraktivitäten aufweisen, einschließlich der Hemmung der DNA-Topoisomerase II, die für die Entwicklung neuer Antikrebsmittel entscheidend ist .
Antimikrobielle und antifungale Anwendungen
Die Derivate der Verbindung sind bekannt für ihre antimikrobiellen und antifungalischen Eigenschaften. Dies macht sie zu einem wichtigen Kandidaten für die Synthese neuer Medikamente, die resistente Bakterien- und Pilzstämme bekämpfen können, womit ein wachsendes Problem im öffentlichen Gesundheitswesen angegangen wird .
Kardiovaskuläre Therapeutika
Pyrimidinderivate, einschließlich derer, die von This compound abgeleitet sind, wurden bei der Entwicklung von kardiovaskulären Wirkstoffen eingesetzt. Sie zeigen vielversprechende Eigenschaften als Antihypertensiva, die helfen können, Bluthochdruck und damit verbundene Herz-Kreislauf-Erkrankungen zu behandeln .
Entzündungshemmende und schmerzlindernde Mittel
Forschungen haben gezeigt, dass Pyrimidinderivate als potente entzündungshemmende und schmerzlindernde Mittel wirken können. Sie wirken, indem sie die Expression und Aktivität wichtiger Entzündungsmediatoren hemmen, was bei der Behandlung chronisch-entzündlicher Erkrankungen von Vorteil sein kann .
Antidiabetische Mittel
Das Strukturmotiv des Pyrimidins wird auch hinsichtlich seines Potenzials in der Entwicklung von Antidiabetika untersucht. Es wurde verwendet, um DPP-IV-Inhibitoren zu erzeugen, die eine bedeutende Rolle bei der Behandlung von Typ-2-Diabetes spielen, indem sie das Inkretinsystem beeinflussen .
Agrochemische Anwendungen
In der Agrochemie werden Derivate von This compound verwendet, um Verbindungen mit pestiziden Eigenschaften zu erzeugen. Diese Derivate tragen zum Schutz von Nutzpflanzen vor Schädlingen bei und gewährleisten so die Ernährungssicherheit und die nachhaltige Landwirtschaft .
Neuroprotektive Mittel
Es laufen Forschungen zur Verwendung von Pyrimidinderivaten als neuroprotektive Mittel. Sie wurden hinsichtlich ihres Potenzials untersucht, eine Gefäßrelaxation in der okulären Ziliararterie zu induzieren und einen Neuro-Schutz für retinalen Ganglienzellen zu bieten, was bei der Behandlung von Glaukom und anderen neurodegenerativen Erkrankungen von Bedeutung sein könnte .
Materialwissenschaft
Pyrimidin und seine Derivate sind aufgrund ihrer elektronischen Eigenschaften auch in der Materialwissenschaft von Interesse. Sie werden hinsichtlich ihrer möglichen Verwendung in organischen Halbleitern untersucht, die für die Entwicklung flexibler Elektronik und optoelektronischer Geräte unerlässlich sind .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTDPEZNGURNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

